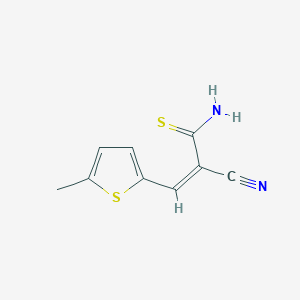

2-氰基-3-(5-甲基-2-噻吩基)-2-丙烯硫代酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Research on thiophene derivatives, such as 2-cyano-3-(5-methyl-2-thienyl)-2-propenethioamide, explores their synthesis, properties, and applications. These compounds are known for their photophysical properties and potential utility in materials science and organic synthesis.

Synthesis Analysis

The synthesis of polyfunctional thiophene derivatives, including those similar to 2-cyano-3-(5-methyl-2-thienyl)-2-propenethioamide, involves reactions of 3-amino-2-cyanothioacrylamides with halo methylene compounds under mild conditions, producing a variety of thiophene derivatives with a rare combination of functionalities (Lugovik et al., 2017).

Molecular Structure Analysis

The molecular structure of related thiophene derivatives has been investigated, revealing that after light absorption, the systems populate an intramolecular charge-transfer state, with emission occurring from a twisted ICT minimum. This provides insight into the optoelectronic properties and their relationship with the molecular structure (Lugovik et al., 2017).

Chemical Reactions and Properties

Thiophene derivatives undergo various reactions, including cyclocondensation with aryl isothiocyanates, leading to thiophene-carbonitriles with specific aroyl and arylamino groups. These reactions are stepwise and regio- and stereoselective, demonstrating the derivatives' reactive versatility (Singh et al., 1988).

Physical Properties Analysis

The photophysical properties of related thiophene derivatives have been studied extensively. The introduction of specific substituents at the thiophenyl moiety significantly affects the luminescence properties, influencing quantum yields and exhibiting solvatochromic effects depending on the substituted group (Kim et al., 2021).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including reactivity and the formation of polycyclic structures through photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloaddition, highlight their potential as versatile synthons in organic synthesis. These properties enable the development of novel compounds with significant biological and photophysical activity (Pla et al., 2014).

科学研究应用

太阳能电池应用

含有2-氰基-3-(5-甲基-2-噻吩基)-2-丙烯硫代酰胺结构的有机敏化剂在太阳能电池技术中显示出很有前景的应用。例如,具有供体、导电子和锚定基团的工程分子结构在锚定在 TiO2 薄膜上时表现出较高的入射光子到电流转换效率。这些发现表明这些化合物在增强光伏性能和整体太阳能电池效率方面的潜力 (Kim 等,2006).

荧光性质和杂环合成

已合成2-氰基-3-(5-甲基-2-噻吩基)-2-丙烯硫代酰胺衍生物,以探索其荧光性质和在创建多功能噻吩衍生物中的潜力。这些化合物表现出有趣的物理性质,有助于开发具有特定光学和电子特性的材料 (Lugovik 等,2017).

杂环化合物合成

该化合物已用于合成多种杂环化合物,展示了其在制药和化学研究领域的多功能性和重要性。例如,衍生物已被用于通过与芳香胺、酸酰肼和活性亚甲基反应来合成新系列的杂环化合物 (Allah,2015).

光电和电致变色性质

对2-氰基-3-(5-甲基-2-噻吩基)-2-丙烯硫代酰胺衍生物的研究有助于了解新型化合物的 optoelectronic 特性。这些研究对用于光致变色应用和电致变色器件的材料的开发具有重要意义,增强了这些技术的功效和效率 (Liu 等,2007).

晶体结构分析

相关衍生物 2-氰基-3-(2-噻吩基)丙-2-烯硫代酰胺的晶体结构分析提供了对通过氢键作用进行分子堆叠和稳定机制的见解。这种基本理解有助于设计和合成结构复杂的材料 (Dinnebier 和 Moustafa,2009).

属性

IUPAC Name |

(Z)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-6-2-3-8(13-6)4-7(5-10)9(11)12/h2-4H,1H3,(H2,11,12)/b7-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYBECOZYYCTCC-DAXSKMNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C(C#N)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C(/C#N)\C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enethioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)